molecular formula C19H21N3OS B2623189 N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 1112279-71-6

N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2623189
CAS No.: 1112279-71-6
M. Wt: 339.46
InChI Key: MGYUXJSSFUKHKW-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a cyclohexylmethyl group, a pyrrole ring, and a thienopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyridine Core: This step involves the cyclization of appropriate precursors to form the thienopyridine ring system.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Attachment of the Cyclohexylmethyl Group: This step involves the alkylation of the nitrogen atom on the pyrrole ring with a cyclohexylmethyl halide under basic conditions.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce double bonds or nitro groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: m-CPBA, DMSO, and other oxidizing agents.

    Reduction: Pd/C, hydrogen gas, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and bases like NaH or K2CO3.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-Methyl-1H-pyrrol-2-yl)methylene)-4-(1-naphthylmethyl)-1-piperazinamine
  • N-((3-Methyl-2-thienyl)methylene)-4-(1-naphthylmethyl)-1-piperazinamine
  • 4-(4-Methylbenzyl)-N-((1-methyl-1H-pyrrol-2-yl)methylene)-1-piperazinamine

Uniqueness

N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific structural features, such as the cyclohexylmethyl group and the thienopyridine core. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

N-(cyclohexylmethyl)-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c23-18(21-13-14-7-2-1-3-8-14)17-16(22-11-4-5-12-22)15-9-6-10-20-19(15)24-17/h4-6,9-12,14H,1-3,7-8,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYUXJSSFUKHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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